
Triethyl(octyl)phosphonium chloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Triethyl(octyl)phosphonium chloride is C14H32ClP . The formula weight is 266.83 .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow viscous liquid . It has high thermal stability, large liquid range and solubility in a variety of common solvents .Safety and Hazards
Mecanismo De Acción
Target of Action
Triethyl(octyl)phosphonium chloride, also known as CYPHOS IL 541W, is a type of ionic liquid Tertiary phosphines, a group to which this compound belongs, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations .
Mode of Action
The mode of action of this compound involves the generation of phosphine-centered radical species. These radicals are generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
It’s known that tertiary phosphines, including this compound, can participate in single-electron-transfer (set) reactions .
Pharmacokinetics
It’s worth noting that ionic liquids, including this compound, have been developed for postcombustion co2 capture applications . This suggests that the compound may have unique interactions with its environment that could influence its bioavailability.
Result of Action
The generation of phosphine-centered radical species and their involvement in set reactions can lead to various organic transformations . This suggests that the compound could have significant effects at the molecular level, potentially leading to novel synthetic products.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the anions of AHA ILs, a group to which this compound belongs, play a significant role in tuning anion–CO2 complexation . In addition, AHAs are able to trigger the abstraction of acidic protons located at the α position of phosphonium cations by forming hydrogen bonds between cations and anions, eventually leading to cation-driven CO2 complexation . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by its chemical environment.
Análisis Bioquímico
Biochemical Properties
Tertiary phosphines, including Triethyl(octyl)phosphonium chloride, have been known to promote various modern organic transformations . They can generate phosphine-centered radical species via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Molecular Mechanism
It is known that tertiary phosphines can generate phosphine-centered radical species, which can give rise to many unprecedented activation modes and reactions .
Propiedades
IUPAC Name |
triethyl(octyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPXEWHDUIWHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CC)(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


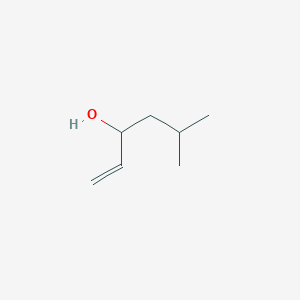

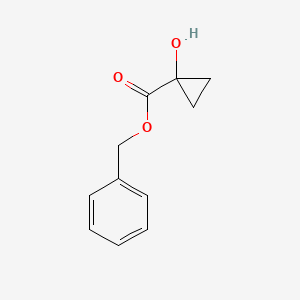
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
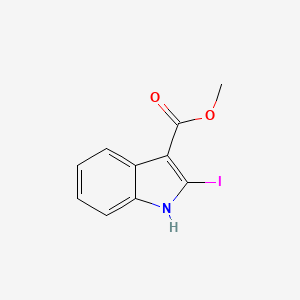

![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)
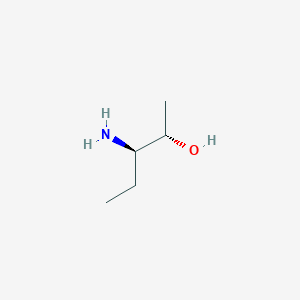
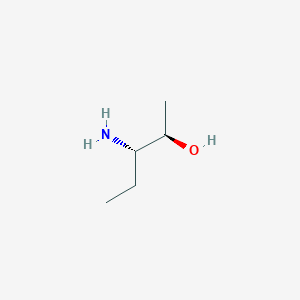
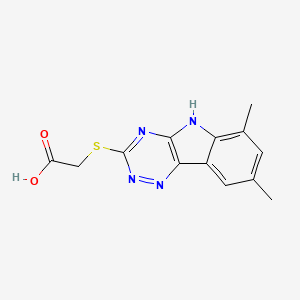


![8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3141671.png)

